molecular formula C2H4N2O2 B048743 Ethanedial, dioxime CAS No. 557-30-2

Ethanedial, dioxime

Cat. No. B048743
CAS RN: 557-30-2
M. Wt: 88.07 g/mol
InChI Key: RUFIRPVAEJIIIS-OWOJBTEDSA-N
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Description

Ethanedial, dioxime, also known as Glyoxal, dioxime; Ethanedione dioxime; Glyoxime; Pik-off; Cga-22911, is a chemical compound with the formula C2H4N2O2 . It has a molecular weight of 88.0654 .


Molecular Structure Analysis

The molecular structure of Ethanedial, dioxime can be represented by the InChI string: InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanedial, dioxime include its molecular weight of 88.0654 and its molecular formula of C2H4N2O2 .

Scientific Research Applications

Catalysis in Hydrogen Production

Glyoxime derivatives, particularly cobalt glyoximes, have been studied for their potential as catalysts in hydrogen production. The modification of glyoxime ligands can alter the electron density on the central metal ion, which is crucial for catalysis at lower reduction potentials and more basic solvent environments . This research is significant for developing cost-effective and efficient catalysts for renewable energy storage.

Mössbauer Spectroscopy

Iron-bis-glyoxime and iron-tris-glyoxime complexes have been synthesized and characterized using Mössbauer spectroscopy among other techniques. These complexes serve as models for biological systems and are used as analytical reagents. They also act as catalysts in chemical processes, demonstrating the importance of glyoxime in studying Fe–N donor-acceptor interactions and spin states of iron .

Synthesis of Metal Complexes

Glyoxime is used in the synthesis of metal complexes, such as those with nickel, copper, and cobalt. These complexes have applications ranging from materials chemistry to biological systems. The synthesized vic-dioxime and its metal complexes are characterized by various analytical methods, highlighting glyoxime’s role in coordination chemistry .

Analytical Chemistry

Glyoxime is utilized in spectrophotometric determinations of metals like cobalt, nickel, and palladium. Its ability to form complexes with these metals makes it a valuable reagent in analytical procedures, aiding in the accurate quantification and detection of metal ions .

Environmental Chemistry

In environmental chemistry, glyoxime’s derivatives are explored for their role in carbon emissions reduction and alternate energy sources. The compound’s application in creating ligand environments that favor appropriate metal-proton bond strength is crucial for catalysis related to energy conversion .

Biochemistry

Glyoxime’s biochemical applications include its use as a model for studying enzyme inhibition and activation. Its structural similarity to certain enzyme substrates allows researchers to investigate the binding interactions and mechanisms of enzymatic reactions .

Material Science

In material science, glyoxime-based frameworks are investigated for their potential in creating novel materials with specific properties. These materials could have applications in electronics, photonics, and as sensors, demonstrating glyoxime’s versatility in material synthesis .

Food Technology

Although not directly related to glyoxime, its structural analogs and derivatives are being researched for applications in food technology. For instance, gelatin-based biodegradable packaging modified with biopolymers, which exhibit properties for food preservation, is an area of interest that could potentially involve glyoxime-related compounds .

Safety And Hazards

The safety data sheet for Ethanedial, dioxime indicates that it is a flammable liquid and poses health hazards such as acute toxicity (oral, dermal, inhalation), serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity .

Future Directions

Oximes, including Ethanedial, dioxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Future directions in the use of oximes may include the development of new methodologies based on oxime starting materials, as well as the exploration of their use in dynamic materials, energetic materials, and biocatalytic oxime reductions .

properties

IUPAC Name

N-(2-hydroxyiminoethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFIVQEAFAURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042014
Record name Glyoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanedial, dioxime

CAS RN

557-30-2
Record name Glyoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedial, 1,2-dioxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glyoxal dioxime
Source European Chemicals Agency (ECHA)
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